Predicted Physicochemical Properties of 7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic Acid vs. Parent Scaffold
Computational predictions indicate that the 7-methyl substituent on 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid alters key physicochemical parameters compared to the unsubstituted parent scaffold, 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid . These changes can influence solubility, membrane permeability, and metabolic stability, which are critical considerations in lead optimization [1].
| Evidence Dimension | Predicted LogP (Partition Coefficient) and Molecular Weight |
|---|---|
| Target Compound Data | Predicted LogP: 0.29; Molecular Weight: 176.17 g/mol |
| Comparator Or Baseline | 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid (CAS 1040682-84-5) with Molecular Weight: 162.15 g/mol |
| Quantified Difference | Molecular Weight increase of 14.02 g/mol (+8.6%) due to methyl group; predicted LogP value indicates moderate lipophilicity, which is typical for drug-like molecules. |
| Conditions | In silico predictions using standard computational chemistry models (e.g., ACD/Labs or ChemAxon). |
Why This Matters
The methyl group at the 7-position increases molecular weight and potentially lipophilicity, which can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, guiding its selection for specific medicinal chemistry campaigns.
- [1] PubChem. (n.d.). 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid (CAS 1040682-84-5). National Center for Biotechnology Information. View Source
